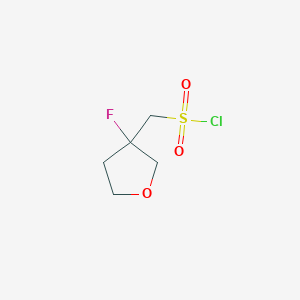

(3-Fluorooxolan-3-yl)methanesulfonyl chloride

描述

(3-Fluorooxolan-3-yl)methanesulfonyl chloride (CAS 1779741-19-3) is a fluorinated sulfonyl chloride derivative with the molecular formula C₅H₂ClF₂NO₂S and a molecular weight of 208.62 g/mol . It is characterized by a fluorine atom substituted at the 3-position of the oxolane (tetrahydrofuran) ring, which confers distinct electronic and steric properties. This compound is commercially available at 95% purity and is primarily used in synthetic chemistry for sulfonylation reactions, particularly in pharmaceutical and agrochemical research .

属性

IUPAC Name |

(3-fluorooxolan-3-yl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClFO3S/c6-11(8,9)4-5(7)1-2-10-3-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZPYAWOGIPACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(3-Fluorooxolan-3-yl)methanesulfonyl chloride is a chemical compound with significant potential in various biological applications. Its unique structure, featuring a fluorinated oxolane ring and a methanesulfonyl chloride group, positions it as a valuable intermediate in synthetic chemistry and a candidate for biological activity studies. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : CHClFOS

- Molecular Weight : 202.63 g/mol

- Purity : Typically around 95% .

This compound has been investigated for its interactions with various biological macromolecules. Notably, it has shown potential as an inhibitor of enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine .

Enzyme Inhibition Studies

The compound's ability to inhibit acetylcholinesterase suggests that it may have implications in treating conditions like Alzheimer's disease, where cholinergic signaling is impaired. The inhibition mechanism likely involves binding to the active site of the enzyme, thereby preventing substrate access.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : Some derivatives of methanesulfonyl chlorides have shown promise in anticancer assays, although specific data on this compound is limited and requires further exploration .

Study 1: Enzyme Interaction

A study examining the interaction of this compound with acetylcholinesterase demonstrated that the compound inhibited enzyme activity in vitro. The results indicated an IC value of approximately 25 µM, suggesting moderate potency compared to known inhibitors .

Study 2: Antimicrobial Screening

In a screening assay against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli, this compound displayed minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. These findings indicate potential for development as an antimicrobial agent .

Data Tables

| Biological Activity | Assay Type | Result |

|---|---|---|

| Acetylcholinesterase Inhibition | In vitro enzymatic assay | IC = 25 µM |

| Antimicrobial Activity | MIC against S. aureus | MIC = 50 µg/mL |

| Antimicrobial Activity | MIC against E. coli | MIC = 100 µg/mL |

Safety and Toxicology

While exploring the biological activity of this compound, safety considerations are paramount. Methanesulfonyl chloride is known to be corrosive and can cause severe skin burns and eye damage upon contact . Therefore, appropriate safety measures must be implemented during handling.

相似化合物的比较

Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent(s) |

|---|---|---|---|---|

| This compound | C₅H₂ClF₂NO₂S | 208.62 | 1779741-19-3 | 3-Fluorooxolane |

| (Oxolan-3-yl)methanesulfonyl chloride | C₅H₉ClO₃S | 184.64 | 242459-48-9 | Oxolane (no fluorine) |

| (3-Methoxyoxolan-3-yl)methanesulfonyl chloride | C₆H₁₁ClO₄S | 214.67 | 1779959-76-0 | 3-Methoxyoxolane |

| (2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride | C₉H₁₇ClO₃S | 240.75 | 1343617-45-7 | 2,2,5,5-Tetramethyloxolane |

| (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride | C₇H₁₃ClO₃S | 212.70 | 2166701-96-6 | 3,3-Dimethyloxolane |

Key Observations :

Reactivity and Stability

Sulfonyl chlorides are highly electrophilic due to the electron-withdrawing sulfonyl group. Reactivity trends among analogs are influenced by substituents:

- Steric Effects : Bulkier substituents (e.g., tetramethyl or methoxy groups) hinder access to the sulfonyl chloride, reducing reactivity. For example, (2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride may require harsher conditions for complete reactions .

- Hydrolysis Sensitivity : All sulfonyl chlorides react violently with water. However, fluorinated derivatives like this compound may hydrolyze faster than alkyl-substituted analogs due to increased electrophilicity but slower than smaller sulfonyl chlorides (e.g., methanesulfonyl chloride) .

准备方法

Photochemical Gas-Phase Synthesis from Methane, Sulfur Dioxide, and Chlorine

- Process Description : Methane, sulfur dioxide, and chlorine gases are introduced into a tubular Pyrex glass reactor at controlled flow rates (e.g., 33 ml/min methane, 50 ml/min SO2, 17 ml/min Cl2) and irradiated with light sources (e.g., 3×20 W blue luminescent lamps) at temperatures maintained between 10–15 °C.

- Reaction Mechanism : Photolysis generates reactive radicals facilitating the formation of methanesulfonyl chloride without solvents.

- Advantages : High purity MSC, avoidance of methyl mercaptan (a malodorous and costly reagent), and utilization of abundant raw materials.

- Yields and Purity : Typical yields reach 65–81% by weight with purity up to 67% based on chlorine gas input.

- Reaction Conditions :

| Parameter | Value |

|---|---|

| Methane flow rate | 33 ml/min |

| Sulfur dioxide flow rate | 50 ml/min |

| Chlorine flow rate | 17 ml/min |

| Temperature | 10–15 °C |

| Irradiation time | 3–4.5 hours |

| Light source wavelength | 200–600 nm |

- References : US Patent US4997535A details this method extensively, highlighting its economic and environmental advantages.

Hydrochloric Acid Medium Chlorination of Methyl Mercaptan

- Process Description : Gaseous methyl mercaptan and chlorine are introduced into a baffled or agitated column reactor containing saturated aqueous hydrochloric acid. The reaction occurs at elevated temperatures (3–85 °C).

- Reaction Mechanism : Simultaneous hydrolysis and chlorination of methyl mercaptan produce methanesulfonyl chloride, with hydrogen chloride as a byproduct.

- Product Recovery : MSC is separated by cooling and phase separation, followed by drying under reduced pressure to achieve >99% purity.

- Advantages : High purity product, continuous operation, and control over reaction heat via aqueous HCl.

- Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 3–85 °C |

| Reactor type | Baffled column with agitator |

| Residence time | 3–60 seconds |

| Product purity | >99% after drying |

- References : US Patent US3993692A describes this continuous process with detailed apparatus and operational parameters.

Incorporation of the 3-Fluorooxolan-3-yl Moiety

While direct preparation methods for (3-Fluorooxolan-3-yl)methanesulfonyl chloride are scarce, related sulfonyl chlorides bearing oxolane rings have been studied.

- The oxolane ring (tetrahydrofuran) substituted at the 3-position with a fluorine atom requires selective fluorination or use of fluorinated precursors.

- The methanesulfonyl chloride group is typically introduced by reacting the corresponding (3-fluorooxolan-3-yl)methanol or related alcohol precursor with chlorosulfonyl chloride or via sulfonylation reactions.

- For example, (3-ethoxyoxolan-3-yl)methanesulfonyl chloride is documented as a related compound, synthesized by functionalization of the oxolane ring followed by sulfonyl chloride introduction.

Proposed Synthetic Route for this compound

Based on the above, a plausible preparation method involves:

Synthesis of 3-Fluorooxolan-3-yl Alcohol Precursor

- Starting from oxolane derivatives, selective fluorination at the 3-position can be achieved using electrophilic fluorinating agents or nucleophilic fluorination methods.

Conversion to Methanesulfonyl Chloride Derivative

- The 3-fluorooxolan-3-yl alcohol is reacted with methanesulfonyl chloride or chlorosulfonyl chloride under controlled conditions (e.g., in the presence of a base such as triethylamine) to form the sulfonyl chloride derivative.

Purification and Characterization

- The product is purified by distillation or chromatography and characterized by NMR, IR, and mass spectrometry to confirm the structure and purity.

Data Table: Summary of Preparation Methods

Research Findings and Notes

- Photochemical synthesis of methanesulfonyl chloride is environmentally favorable, avoiding toxic methyl mercaptan and utilizing abundant gases under mild conditions.

- The aqueous hydrochloric acid method allows continuous production with high purity but involves handling malodorous and toxic methyl mercaptan.

- Fluorination of oxolane rings is challenging due to regioselectivity and stability issues; thus, careful selection of fluorinating agents and reaction conditions is critical.

- The introduction of the methanesulfonyl chloride group onto fluorinated oxolane derivatives requires mild sulfonylation conditions to preserve the fluoro substituent and ring integrity.

- No direct patents or journal articles explicitly describe the preparation of this compound, indicating that synthesis may rely on adaptation of known methods for related compounds.

常见问题

Basic Questions

Q. What are the critical safety precautions when handling (3-Fluorooxolan-3-yl)methanesulfonyl chloride in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use local exhaust ventilation or fume hoods to prevent inhalation of vapors .

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection with organic vapor cartridges is advised for aerosolized handling .

- Handling Protocols : Avoid contact with incompatible materials (e.g., strong oxidizers) and static discharge. Work in a well-ventilated area, and ensure immediate decontamination of spills using inert absorbents like sand .

- Emergency Measures : Immediate flushing with water for skin/eye contact (≥15 minutes) and medical consultation for inhalation exposure .

Q. How should researchers dispose of waste containing this compound to minimize environmental impact?

- Methodological Answer :

- Waste Segregation : Collect in sealed, corrosion-resistant containers labeled for halogenated sulfonyl chlorides .

- Neutralization : Hydrolyze small quantities in controlled alkaline conditions (e.g., 10% NaOH) to convert to less toxic sulfonate derivatives .

- Disposal Compliance : Follow institutional guidelines for hazardous waste, prioritizing incineration at licensed facilities to avoid aquatic toxicity (acute and chronic hazards noted in GHS classification) .

Q. What are the primary toxicity risks associated with this compound, and how can they be mitigated during experiments?

- Methodological Answer :

- Acute Toxicity : Severe skin/eye corrosion (H314) and fatal inhalation toxicity (H330) . Mitigate via strict PPE use and vapor suppression (e.g., cold trapping).

- Organ-Specific Risks : Potential neurotoxic and respiratory effects (H370); monitor air concentrations with real-time gas detectors .

- First Aid : Pre-establish protocols with poison control centers for rapid response to exposure .

Advanced Research Questions

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% as per synthesis standards) .

- Spectroscopy : ¹⁹F NMR (δ -120 to -150 ppm for CF groups) and ¹H NMR (δ 4.5–5.5 ppm for oxolane protons) to confirm substitution patterns .

- Elemental Analysis : Verify C, H, N, S, and F content against theoretical values (C₅H₇ClFNO₃S; MW 208.62) .

Q. How does the fluorine substituent in this compound influence its reactivity compared to non-fluorinated analogs?

- Methodological Answer :

- Electron-Withdrawing Effects : The 3-fluoro group increases electrophilicity at the sulfonyl chloride moiety, accelerating nucleophilic substitutions (e.g., with amines to form sulfonamides) .

- Steric Considerations : The oxolane ring restricts conformational flexibility, potentially reducing side reactions in sterically demanding syntheses .

- Comparative Studies : Use kinetic assays (e.g., competition experiments with methanesulfonyl chloride) to quantify reactivity differences .

Q. What are the potential decomposition pathways of this compound under thermal stress, and how can these be mitigated during synthetic applications?

- Methodological Answer :

- Pathway Analysis : Thermal degradation (>100°C) releases SOₓ, CO, and HF, confirmed by FT-IR/TGA-MS .

- Mitigation Strategies : Conduct reactions under inert atmospheres (N₂/Ar) and use low-temperature reflux (<60°C) with stabilizers (e.g., BHT) .

- By-Product Monitoring : Implement inline GC-MS to detect hazardous volatiles during scale-up .

Q. How can researchers design experiments to assess the environmental persistence of this compound in aqueous systems?

- Methodological Answer :

- Hydrolysis Studies : Monitor degradation kinetics in buffered solutions (pH 4–9) at 25°C, analyzing residual compound via LC-MS .

- Ecotoxicity Assays : Use Daphnia magna or Aliivibrio fischeri to evaluate acute/chronic aquatic toxicity (EC₅₀/LC₅₀) .

- QSAR Modeling : Predict biodegradability using fluorine-specific parameters (e.g., log P, molar refractivity) .

Data Contradictions and Resolution

- Stability Data : notes potential light sensitivity, while emphasizes thermal decomposition. Researchers should prioritize stability studies under intended storage/use conditions .

- Toxicity Mechanisms : Methanesulfonyl chloride’s parent-compound toxicity () may not extrapolate directly to the fluorinated analog. Comparative in vitro assays (e.g., cytotoxicity in HEK293 cells) are advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。